3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3-Bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenyl group at position 5 and a 3-bromobenzamide moiety at position 2. This structure combines halogenated aromatic systems (Br and Cl) with the electron-deficient thiadiazole ring, which is known to enhance bioactivity in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3OS/c16-11-3-1-2-10(8-11)13(21)18-15-20-19-14(22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUWZFFPULUNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiadiazole intermediate.
Bromination: The bromine atom is introduced through an electrophilic bromination reaction using bromine or a brominating agent.
Formation of Benzamide: The final step involves the formation of the benzamide by reacting the brominated thiadiazole intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a biochemical probe.
Material Science: It is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The thiadiazole ring is known to interact with metal ions and proteins, which can modulate various biochemical pathways.
Comparison with Similar Compounds
Halogen Substitution (Br vs. Cl/F)
- Bromo-Substituted Analogs: Evidence highlights that bromo-substituted thiadiazoles exhibit superior potency. For example, 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide showed 100% protection against mortality at 60 mg/kg, attributed to bromine’s strong electron-withdrawing effects enhancing receptor binding . The target compound’s 3-bromo group likely confers similar advantages over non-brominated analogs.
- Chloro- and Fluoro-Substituted Analogs : Compounds like 4-chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) and 4-fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) demonstrated moderate activity in spectroscopic studies but lacked the potency of brominated derivatives .
Positional Isomerism
- 4-Chlorophenyl vs. 2-Chlorophenyl: The target compound’s 4-chlorophenyl group on the thiadiazole ring may influence spatial orientation compared to 2-chlorophenyl analogs.
Core Heterocycle Modifications
Thiadiazole vs. Oxadiazole
- Substituting the thiadiazole core with oxadiazole (as in 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide) reduces planarity and alters hydrogen-bonding patterns, which may decrease bioactivity . The thiadiazole’s sulfur atom enhances π-π stacking and metabolic stability compared to oxadiazole derivatives .
Spectral and Structural Comparisons
NMR and IR Data
- The target compound’s 3-bromo substituent would produce distinct downfield shifts in $ ^1H $ NMR (e.g., ~7.5–8.0 ppm for aromatic protons) compared to chloro or fluoro analogs, which resonate at 7.1–7.4 ppm .
- IR spectra would show C=O stretches near 1680 cm$ ^{-1} $, consistent with benzamide derivatives, while bromine’s mass signature (M+2 isotope pattern) distinguishes it in MS analysis .
Crystallographic Insights
- Crystal structures of related compounds (e.g., 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine) reveal planar thiadiazole rings with dihedral angles of ~40° relative to attached aryl groups. This geometry may facilitate intercalation or enzyme inhibition .
Anticancer Potential
Bromo-substituted thiadiazoles, including the target compound, show promise in apoptosis induction and cell cycle arrest. For example, N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivatives () inhibit cancer cell proliferation via pro-apoptotic pathways .
Nematocidal Activity
Compounds like N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4p) exhibit strong activity against Bursaphelenchus xylophilus, suggesting that the 4-chlorophenyl group enhances targeting of parasitic enzymes .
Biological Activity
3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a thiadiazole moiety and a chlorophenyl group, which enhance its reactivity and biological efficacy. The following sections detail its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves several key steps:
- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
- Introduction of the Chlorophenyl Group : A nucleophilic substitution reaction introduces the chlorophenyl group into the thiadiazole intermediate.
- Bromination : Bromination is performed using bromine or a brominating agent to introduce the bromine atom.
- Formation of Benzamide : The final step involves reacting the brominated thiadiazole intermediate with benzoyl chloride under basic conditions to yield the desired benzamide derivative.
Anticancer Activity
Research indicates that 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits promising anticancer properties. Studies have shown that derivatives based on this structure demonstrate significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound's mechanism of action may involve inducing apoptotic cell death and inhibiting specific molecular targets associated with cancer proliferation .
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer activity, this compound is also being investigated for potential antimicrobial and anti-inflammatory effects. Thiadiazole derivatives are known for their diverse biological activities, making them suitable candidates for further development in these therapeutic areas.
The mechanism by which 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole moiety can interact with metal ions and proteins, modulating various biochemical pathways crucial for cellular function and survival .
Comparison with Similar Compounds
To better understand the uniqueness of 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-bromo-N-(3,5-dichlorophenyl)benzamide | Structure | Moderate anticancer activity |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Structure | Antimicrobial properties |
The presence of both a thiadiazole ring and a chlorophenyl group in 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide contributes to its distinct chemical and biological properties compared to these similar compounds.
Case Studies
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Study on Anticancer Properties : A recent investigation demonstrated that compounds similar to 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibited IC50 values as low as against various cancer cell lines. Modifications to the structure significantly enhanced their antiproliferative activities .
- Antimicrobial Activity : Another study focused on the antimicrobial potential of thiadiazole derivatives found that certain modifications led to improved efficacy against bacterial strains, suggesting that the structural features of compounds like 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide could be optimized for better therapeutic outcomes .
Q & A
Q. 1.1. What are the optimal synthetic routes for 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a brominated benzoyl chloride derivative with a 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine precursor. Key steps include:
- Thiadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) .
- Amide Coupling : Reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with 3-bromobenzoyl chloride in dichloromethane using triethylamine as a base .
- Purification : Recrystallization from DMSO/water (2:1) or chromatography for >95% purity .
Q. Critical Parameters :
- Temperature control (>80°C reduces byproducts).
- Solvent choice (polar aprotic solvents enhance reactivity).
- Stoichiometric excess of acyl chloride (1.2–1.5 eq) improves yields .
Q. 1.2. How can structural discrepancies in NMR or X-ray crystallography data be resolved for this compound?
Methodological Answer: Discrepancies arise from tautomerism in the thiadiazole ring or conformational flexibility of the benzamide group. Use:
- X-ray Crystallography : Resolves bond lengths (e.g., C–S = 1.68–1.72 Å in thiadiazole) and confirms substitution patterns .
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing between N–H (δ 10–12 ppm) and aromatic protons (δ 7–8 ppm) .
- DFT Calculations : Predicts stable conformers and validates experimental data .
Advanced Research Questions
Q. 2.1. How do electronic effects of the 3-bromo and 4-chlorophenyl substituents influence biological activity?
Methodological Answer:
- Electron-Withdrawing Effects : The bromine (σₚ = 0.23) and chlorine (σₚ = 0.47) groups increase electrophilicity, enhancing interactions with enzyme active sites (e.g., PfDHFR in malaria studies) .
- Structure-Activity Relationship (SAR) :
Q. Experimental Validation :
- Replace bromine with methoxy (σₚ = -0.27) to test activity loss.
- Compare IC₅₀ values against PfDHFR (wild-type vs. mutant strains) .
Q. 2.2. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?
Methodological Answer: Contradictions often stem from assay conditions or impurity interference. Mitigate via:
- Standardized Protocols :
- Use identical cell lines (e.g., HepG2 for cytotoxicity).
- Control DMSO concentration (<0.1% v/v) .
- Analytical QC :
- Dose-Response Curves : Triplicate runs with positive controls (e.g., doxorubicin for anticancer assays) .
Q. 2.3. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predict binding to targets (e.g., COX-2, Ki < 100 nM for anti-inflammatory activity) .
- ADMET Prediction (SwissADME) :
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
